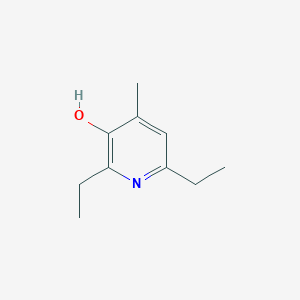

2,6-Diethyl-4-methylpyridin-3-ol

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

Pyridine and its derivatives are of paramount importance in organic chemistry. numberanalytics.com The nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's reactivity and its ability to interact with biological targets. The synthesis of pyridine derivatives is a vibrant and continually evolving field, with chemists developing novel methods to construct these valuable molecules. youtube.com These methods range from traditional condensation and cycloaddition reactions to more modern approaches involving transition-metal catalysis and innovative rearrangement reactions. numberanalytics.comorganic-chemistry.org The ability to precisely control the substitution pattern on the pyridine ring is crucial, as this dictates the compound's ultimate function and application. researchgate.net

Significance of Hindered Phenols and Pyridinols in Chemical Science

The term "hindered phenol" refers to a phenolic compound where the hydroxyl group is flanked by bulky substituent groups. vinatiorganics.com This steric hindrance plays a critical role in the molecule's chemical behavior, particularly its antioxidant properties. vinatiorganics.comvinatiorganics.com By impeding the approach of reactive species to the hydroxyl group, these bulky groups modulate the phenol's ability to act as a radical scavenger. vinatiorganics.com This "firefighter" action, quenching harmful free radicals, is essential in preventing oxidative degradation in a wide array of materials, including plastics, rubber, and food products. vinatiorganics.comvinatiorganics.com

Pyridinols, which are pyridine rings bearing a hydroxyl group, can be considered heterocyclic analogues of phenols. They share the potential for antioxidant activity but also introduce the electronic effects of the pyridine ring. The strategic placement of substituents on the pyridinol ring can fine-tune its properties, leading to a diverse range of potential applications. The combination of a hindered environment and the pyridinol core, as seen in 2,6-diethyl-4-methylpyridin-3-ol, presents a compelling target for chemical synthesis and investigation.

Overview of Research Trajectories for 2,6-Diethyl-4-methylpyridin-3-ol and Related Structural Motifs

Research into 2,6-diethyl-4-methylpyridin-3-ol and structurally related compounds follows several key trajectories. A primary focus is on the development of efficient and selective synthetic methodologies. The synthesis of polysubstituted pyridines can be challenging, and the creation of specific isomers like 2,6-diethyl-4-methylpyridin-3-ol requires careful planning and execution.

Another significant area of investigation is the exploration of the compound's chemical and physical properties. This includes studying its reactivity, spectroscopic characteristics, and potential as an antioxidant or in other applications. The presence of both a hydroxyl group and a pyridine ring suggests a rich and complex chemical profile worthy of detailed examination.

Furthermore, research into related structures, such as other substituted pyridinols and hindered phenols, provides a broader context for understanding the potential of 2,6-diethyl-4-methylpyridin-3-ol. For instance, the synthesis and biological evaluation of various 2,6-disubstituted pyridines and pyranones have revealed promising activities, suggesting that the 2,6-diethyl-4-methyl substitution pattern could be a valuable pharmacophore. nih.gov

Interactive Data Table: Properties of 2,6-Diethyl-4-methylpyridin-3-ol

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2,6-diethyl-4-methylpyridin-3-ol |

| CAS Number | Not available |

| Canonical SMILES | CCC1=C(C(=C(N=C1)CC)C)O |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-8-6-7(3)10(12)9(5-2)11-8/h6,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTCDHYFBRLNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=C1)C)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diethyl 4 Methylpyridin 3 Ol and Analogous Structures

Strategic Approaches to the Pyridine (B92270) Core with Alkyl and Hydroxyl Substitution

The construction of a specifically substituted pyridine ring necessitates careful planning regarding the sequence of bond formation and functional group introduction. Strategies can be broadly categorized into two main approaches: building the core ring with the desired substituents already in place or functionalizing a pre-formed pyridine ring.

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry. Classical methods, such as the Hantzsch and Bohlmann-Rahtz syntheses, have long been used but are often limited by the scope of reactants, sometimes requiring multiple electron-withdrawing groups. nih.gov

Modern methods offer greater flexibility and milder reaction conditions. A notable approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by a 3-azatriene electrocyclization and subsequent air oxidation. nih.govorganic-chemistry.org This modular method allows for the synthesis of highly substituted pyridines with good functional group tolerance. nih.gov Another powerful strategy is the [4+2] cycloaddition, where a 1-azadiene reacts with a two-carbon component. rsc.org For instance, rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated oximes with alkenes or alkynes provides a versatile route to multi-substituted pyridines. rsc.org

The table below summarizes key ring-forming strategies applicable to substituted pyridines.

Table 1: Comparison of Ring-Forming Reactions for Pyridine Synthesis| Synthetic Strategy | Precursor Types | Key Features |

|---|---|---|

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Classical condensation method; often requires specific reactant types. nih.gov |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Another classical method with limitations in scope. nih.gov |

| Cu-Catalyzed Cascade | Alkenylboronic Acid, α,β-Unsaturated Ketoxime | Modular, good functional group tolerance, proceeds via electrocyclization. nih.gov |

| Rh-Catalyzed [4+2] Cycloaddition | α,β-Unsaturated Oxime, Alkyne/Alkyne | Versatile for multi-substituted pyridines; involves a rhodacycle intermediate. rsc.org |

Introducing functional groups after the pyridine ring has been formed is an alternative synthetic strategy. However, the pyridine ring's electronic nature makes direct electrophilic substitution at a carbon atom challenging. gcwgandhinagar.com The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophiles, which preferentially attack the nitrogen itself. gcwgandhinagar.com

To overcome this, the pyridine can be converted to a pyridine-N-oxide. This modification activates the ring, facilitating electrophilic substitution. gcwgandhinagar.com A particularly relevant and advanced method for introducing a hydroxyl group at the C3 position involves the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation is notable for its operational simplicity and compatibility with a wide range of functional groups, providing selective access to 3-pyridinols. acs.org

For the introduction or modification of alkyl groups, modern C-H activation techniques are increasingly employed. Catalytic systems based on transition metals like rhodium and palladium can enable the direct alkylation of pyridine C-H bonds, offering an atom-economical route to substituted pyridines. organic-chemistry.orgrsc.org

Precursor-Based Synthetic Routes to 2,6-Diethyl-4-methylpyridin-3-ol

Constructing a complex molecule like 2,6-diethyl-4-methylpyridin-3-ol often relies on leveraging readily available precursors and adapting known synthetic pathways.

A logical precursor for the target molecule is 2,6-diethyl-4-methylaniline (B1582614), which contains the required C2-diethyl and C4-methyl substituted phenyl scaffold. Patent literature describes the use of this aniline (B41778) derivative in diazotization reactions to produce intermediates for other chemical products. google.comgoogle.com For example, 2,6-diethyl-4-methylaniline can be converted into a diazonium salt, which is then used in subsequent reactions such as bromination or reaction with diethyl malonate. google.compatsnap.com

A hypothetical adaptation of this chemistry for the synthesis of the target pyridinol could involve the diazotization of 2,6-diethyl-4-methylaniline, followed by a reaction sequence that builds the pyridine ring. This might involve a Meerwein arylation-type reaction with a suitable vinyl partner to introduce a two-carbon fragment, followed by cyclization and subsequent functional group manipulation to install the hydroxyl group. google.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are particularly well-suited for the synthesis of polysubstituted pyridines, offering significant molecular complexity from simple, readily available precursors. rsc.orgacs.org

A variety of MCRs have been developed for pyridine synthesis. nih.govrsc.org For example, a three-component reaction between an aldehyde, an amine source (like ammonium (B1175870) acetate), and a 1,3-dicarbonyl compound is a common strategy. rsc.org To achieve the specific substitution pattern of 2,6-diethyl-4-methylpyridin-3-ol, one could envision an MCR involving precursors that would provide the diethyl, methyl, and hydroxyl functionalities. A two-pot, three-component procedure has been developed that utilizes an aza-Wittig reaction to generate a 2-azadiene, which then undergoes a Diels-Alder reaction to form the pyridine ring, demonstrating the modularity of such approaches. nih.gov

Advanced Catalytic Systems in the Synthesis of Substituted Pyridines

The development of advanced catalysts has revolutionized the synthesis of substituted pyridines, enabling milder reaction conditions, higher yields, and greater selectivity. researchgate.net These catalysts can be based on transition metals or, more recently, on nanoparticles.

Transition metal catalysts are integral to many modern pyridine syntheses.

Palladium (Pd) catalysts are used for C-H activation reactions. For instance, a cationic palladium(II) catalyst can facilitate the electrophilic C-H alkenylation of an α,β-unsaturated oxime, which is a key step in a sequence leading to multi-substituted pyridines. rsc.org

Rhodium (Rh) catalysts are effective in chelation-assisted C-H activation and in [4+2] cycloadditions of unsaturated oximes with alkynes. organic-chemistry.orgrsc.org

Copper (Cu) catalysts are employed in cross-coupling reactions, such as the N-iminative coupling of alkenylboronic acids with oxime derivatives, which initiates a cascade reaction to form the pyridine ring. nih.gov

In recent years, nanocatalysts have emerged as a highly promising area. rsc.org These materials offer high surface area and can be easily separated and recycled. Magnetically recoverable nanoparticles, such as those based on iron oxide (Fe₃O₄), have been used as catalysts in MCRs to produce various pyridine derivatives under environmentally friendly conditions. rsc.orgrsc.org Other examples include ZnO nanoparticles, which have been used to catalyze one-pot, solvent-free reactions to generate novel pyridine scaffolds. rsc.org

Table 2: Advanced Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Metal/Material | Reaction Type | Key Advantages |

|---|---|---|---|

| Homogeneous Catalyst | Palladium (Pd) | C-H Activation, Cross-Coupling | High activity and selectivity in specific transformations. rsc.org |

| Homogeneous Catalyst | Rhodium (Rh) | Cycloaddition, C-H Activation | Enables challenging bond formations and cycloadditions. rsc.org |

| Homogeneous Catalyst | Copper (Cu) | Cross-Coupling Cascade | Facilitates modular synthesis from readily available materials. nih.gov |

| Nanocatalyst | Iron Oxide (Fe₃O₄) | Multicomponent Reactions | Magnetically recoverable, reusable, environmentally friendly. rsc.orgrsc.org |

| Nanocatalyst | Zinc Oxide (ZnO) | Multicomponent Reactions | Efficient under solvent-free conditions, economical. rsc.org |

Transition-Metal Catalysis in C-C and C-N Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for assembling the pyridine scaffold. rsc.org The activation of otherwise inert C-H and C-N bonds by transition metals allows for direct and efficient synthetic routes. rsc.orgnih.gov

Key strategies in pyridine synthesis include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely used. For instance, a palladium pincer complex has shown high activity for the α-monoarylation of ketones, a transformation relevant for building substituted carbon frameworks. rsc.org Similarly, Pd-catalyzed cyclization of 5-iodotriazoles demonstrates intramolecular C-C bond formation to create fused heterocyclic systems. rsc.org

C-H Activation: Rhodium and iridium catalysts can facilitate the direct amination of C(sp²)-H bonds using organic azides as the nitrogen source. nih.gov This method is atom-economical and avoids the pre-functionalization of starting materials. The mechanism often involves a chelation-assisted metallacycle formation, followed by C-N bond formation through a metal-nitrenoid intermediate. nih.gov

C-N Bond Activation: Transition metals can also catalyze the cleavage of C-N bonds to generate useful C-M and N-M intermediates, which can then participate in further coupling reactions to form new C-C and C-N bonds. rsc.org

Cycloaddition and Cascade Reactions: Copper-catalyzed cascade reactions involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can produce highly substituted pyridines. organic-chemistry.org This process proceeds through the formation of a 3-azatriene intermediate, which then undergoes electrocyclization. organic-chemistry.org

The table below summarizes various transition-metal catalysts and their applications in forming bonds relevant to pyridine synthesis.

| Catalyst System | Reaction Type | Bond Formed | Key Features |

| Palladium Pincer Complex | α-Monoarylation of Ketones | C-C | Air and moisture stable catalyst, efficient at 70°C. rsc.org |

| Rhodium(III) / Iridium(III) | C-H Amination with Azides | C-N | Uses environmentally benign nitrogen source, proceeds via metallacycle intermediate. nih.gov |

| Copper(I) with NPN Ligands | S-Arylation of Thiols | C-S (analogous C-N) | Tolerates diverse functional groups, high chemoselectivity. mdpi.com |

| Copper with LiF/MgCl₂ | N-Oxide Functionalization | C-C | Allows decoration of complex N-heterocycles. organic-chemistry.org |

| Nickel(0) | Reductive Coupling | C-C | Couples bromopyridines with tertiary alkyl bromides. organic-chemistry.org |

Organocatalysis and Biocatalysis in Pyridine Synthesis

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives for pyridine synthesis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine-based structures, particularly pyridine N-oxides, are frequently employed as organocatalysts themselves. researchgate.netresearchgate.net They function as mild Lewis bases, activating organosilicon reagents or other electrophiles. researchgate.net Chiral pyridine N-oxides have been successfully used in asymmetric synthesis, including the allylation of aldehydes and the ring-opening of meso-epoxides. researchgate.net A notable development is the photochemical organocatalytic functionalization of pyridines, where a dithiophosphoric acid catalyst performs three roles: Brønsted acid, single-electron transfer (SET) reductant, and hydrogen atom abstractor, enabling the C4-allylation of pyridines. acs.org

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild conditions. Research has demonstrated the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells, offering a one-pot, sustainable alternative to traditional multi-step organic synthesis. rsc.org Other biocatalytic routes aim to produce substituted pyridines and piperidines from sustainable biomass sources. ukri.org For example, enzymes like glutamate (B1630785) dehydrogenase isoenzymes have been identified to catalyze the cyclization of the pyridine ring from biomass-derived intermediates. ukri.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling selectivity, improving yields, and designing novel synthetic routes.

Reaction Mechanisms in Reductive Functionalizations

The reductive functionalization of pyridine-fused N-heteroarenes is a powerful strategy for creating complex N-heterocycles. acs.orgnih.gov The core principle involves the reduction of the aromatic pyridine ring to generate more reactive, non-aromatic intermediates such as imines, enamines, radicals, and cyclic amines. acs.orgnih.gov The precise transformation of these transient species is key to the success of the reaction. nih.gov

The mechanism can be controlled through several strategies:

Slow Reduction Rate: Carefully controlling the rate of reduction allows for the selective trapping of specific intermediates. nih.gov

Synergistic Catalysis: Combining different catalytic systems can guide the reaction pathway. nih.gov

Controlled Electroreduction: Electrochemical methods offer precise control over the reduction potential. nih.gov

A related mechanism is seen in the iron-catalyzed reduction of nitro compounds. Mechanistic studies involving kinetics, mass spectrometry, and quantum chemistry suggest the reaction proceeds through a nitroso intermediate and involves an on-cycle iron hydride as a key catalytic species. acs.org

Nucleophilic Substitution Pathways on Pyridine Rings

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). pearson.comyoutube.com

The key mechanistic features are:

Positional Selectivity: Nucleophilic attack is strongly favored at the C2 and C4 positions. pearson.comquora.com This is because the negative charge in the resulting intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to attack at the C3 position. quora.comquimicaorganica.org

Addition-Elimination Mechanism: The reaction typically proceeds via a two-step addition-elimination pathway. The nucleophile first adds to the pyridine ring, breaking aromaticity and forming the stabilized anionic intermediate. Subsequently, a leaving group (such as a halide) is eliminated, restoring aromaticity. quimicaorganica.org

Leaving Group Influence: The efficiency of the substitution depends on the nature of the leaving group. Halogens are common leaving groups, but their displacement can require harsh conditions. researchgate.net Pyridine-N-oxides, when activated with acylating agents, provide a valuable alternative, allowing reactions to proceed under milder conditions with a broader range of nucleophiles. researchgate.net

Rearrangement and Cyclization Mechanisms

Pyridines can be synthesized through various reactions involving molecular rearrangements and cyclizations.

Electrocyclization: A modern approach involves a cascade reaction where a 3-azatriene intermediate is formed, which then undergoes a 6π-electrocyclization followed by oxidation (often by air) to yield the aromatic pyridine ring. organic-chemistry.org The geometry of the azatriene intermediate can influence the outcome of the reaction. organic-chemistry.org

Di-π-ethane Rearrangement: Novel photochemical methods have been developed that utilize an energy-transfer mechanism to facilitate a di-π-ethane rearrangement of pyridines. chinesechemsoc.org This allows for the relocation of pyridine functional groups and the construction of complex bicyclic or three-membered ring structures under mild, visible-light conditions. chinesechemsoc.org The mechanism involves the generation of diradical species that undergo cyclization and rearrangement. chinesechemsoc.org

Cycloaddition: The classic Hantzsch pyridine synthesis is a cyclocondensation reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine. youtube.com This dihydropyridine (B1217469) must then be oxidized in a separate step to furnish the final aromatic pyridine product. youtube.com The mechanism involves initial Knoevenagel condensation or Michael addition steps to assemble the acyclic precursor, which then cyclizes and dehydrates. youtube.com Other cycloaddition strategies involve the reaction of alkynes with heterodienes or nitriles with dienes. youtube.com

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is critical for developing practical, efficient, and scalable synthetic processes. Key parameters that are frequently adjusted include the catalyst, solvent, temperature, and reactants.

Catalyst and Solvent Selection: In a domino synthesis of functionalized pyridines, optimization studies showed that using H₂O as the solvent was not only effective but also aligned with green chemistry principles. researchgate.net For a different reaction involving pyridinium (B92312) salts, dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent. researchgate.net

Temperature and Reagent Stoichiometry: Studies on the synthesis of functionalized pyridines revealed that 70°C was the optimal temperature and that 5 mol% of the catalyst was sufficient. researchgate.net In the synthesis of NPN ligands for copper catalysts, using a slight excess of the dihalophosphine starting material was found to be optimal to avoid difficult purification steps. mdpi.com

Base and Additives: In an iridium-catalyzed cycloaddition, the choice of base and anhydride (B1165640) was critical. Diisopropylethylamine (DIPEA) was superior to other bases like triethylamine (B128534) or pyridine, and pivalic anhydride (Piv₂O) was crucial for converting the carboxylic acid to a more reactive mixed anhydride, which suppressed side reactions. acs.org

The following table illustrates the impact of optimizing a single parameter in a given reaction system.

| Reaction | Parameter Varied | Conditions Tested | Outcome/Optimal Condition |

| Three-component cyclization researchgate.net | Solvent | Various organic solvents, H₂O | H₂O was the most effective solvent, providing good to excellent yields. |

| Sulfonative Pyridination researchgate.net | Solvent | DMSO, Acetonitrile, Dichloromethane | DMSO gave the highest yield (83%). |

| Iridium-catalyzed Cycloaddition acs.org | Base | DIPEA, Et₃N, DBU, Pyridine | DIPEA resulted in the highest yield and selectivity. |

| Synthesis of functionalized pyridine researchgate.net | Temperature | Room temp. to 100°C | 70°C was identified as the optimal temperature for the reaction. |

Advanced Techniques for Isolation and Purification of Pyridine Derivatives

The isolation and purification of pyridine derivatives from reaction mixtures are critical steps to obtain high-purity compounds for further use. A variety of advanced techniques are employed, tailored to the specific properties of the pyridine derivative and the impurities present.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of pyridine derivatives. Mixed-mode stationary phases, such as Primesep 100, can be used to retain and separate pyridine compounds using a simple mobile phase of water, acetonitrile, and an acid buffer. sielc.com The use of core-shell mixed-mode columns can provide a unique combination of selectivity, speed, and efficiency, allowing for the separation of hydrophilic pyridines without the need for ion-pairing reagents, which is beneficial for mass spectrometry detection. helixchrom.com

For preparative scale separations, pH-zone-refining counter-current chromatography has been successfully used to isolate novel pyridine derivatives from synthetic mixtures with high purity (over 98%). nih.gov This technique utilizes a two-phase solvent system and a pH gradient to achieve effective separation. nih.gov Affinity chromatography is another specialized technique, particularly useful for purifying pyridine nucleotide-linked dehydrogenases by using immobilized ligands. nih.gov

Cation-exchange chromatography offers a simple and efficient method for removing excess reagents, such as 2-aminopyridine (B139424), from reaction mixtures after pyridylamination of carbohydrates. nih.gov This method is particularly suitable for large-scale preparations. nih.gov

Crystallization and Other Techniques:

Crystallization is a fundamental and widely used technique for purifying solid organic compounds. youtube.comyoutube.com The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. youtube.comyoutube.com The process typically involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound while impurities remain in the mother liquor. youtube.com Techniques such as scratching the flask or adding a seed crystal can be used to initiate crystallization if it does not occur spontaneously. youtube.com For compounds that "oil out" instead of crystallizing, adding more solvent to dissolve the oily droplets is necessary. youtube.com

Reaction cocrystallization is an advanced method where the nucleation and growth of cocrystals are directed by the effect of the cocrystal components on reducing the solubility of the molecular complex. nih.gov This has been demonstrated with the carbamazepine:nicotinamide cocrystal system. nih.gov

For removing pyridine as an impurity from a reaction mixture, several methods can be employed. Washing the organic layer with a dilute acidic solution, such as aqueous HCl or citric acid, can convert the pyridine to its water-soluble salt, which can then be easily separated. researchgate.net Another effective method is washing with an aqueous solution of copper sulfate, which forms a complex with pyridine, retaining it in the aqueous layer. researchgate.net Co-evaporation with a solvent like toluene (B28343) can also be used to remove residual pyridine. researchgate.net

Distillation, including azeotropic distillation, is also a viable method for the purification of pyridine bases on an industrial scale. google.com The use of basic metal hydroxides and oxidizing agents can help in removing certain impurities during distillation. google.com Supercritical fluid extraction using carbon dioxide has also been explored for the separation of pyridine and its derivatives from aqueous solutions. google.com

The table below summarizes some of the advanced purification techniques for pyridine derivatives.

| Technique | Principle | Application Example | Purity Achieved | Reference |

| pH-Zone-Refining Counter-Current Chromatography | Partitioning between two immiscible liquid phases based on pH gradients. | Separation of novel pyridine derivatives from synthetic mixtures. | >98.5% | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | Analysis and separation of pyridine and its derivatives using mixed-mode columns. | Analytical Scale | sielc.comhelixchrom.com |

| Cation-Exchange Chromatography | Separation based on charge by binding to a cation-exchange resin. | Removal of excess 2-aminopyridine after pyridylamination. | Preparative Scale | nih.gov |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Purification of a wide range of solid organic compounds. | High | youtube.comyoutube.com |

| Aqueous Acid Wash | Conversion of basic pyridine to a water-soluble salt. | Removal of pyridine as a reaction solvent or impurity. | High | researchgate.net |

| Copper Sulfate Wash | Formation of a water-soluble complex with pyridine. | Removal of pyridine from organic reaction mixtures. | High | researchgate.net |

| Supercritical Fluid Extraction | Extraction using a solvent above its critical temperature and pressure (e.g., CO2). | Separation of pyridine from aqueous solutions. | Industrial Scale | google.com |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2,6 Diethyl 4 Methylpyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2,6-diethyl-4-methylpyridin-3-ol. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed picture of the molecule's framework can be constructed.

Detailed ¹H NMR and ¹³C NMR Assignments

The ¹H NMR spectrum of 2,6-diethyl-4-methylpyridin-3-ol displays characteristic signals corresponding to each unique proton environment in the molecule. The aromatic proton on the pyridine (B92270) ring, the protons of the two ethyl groups, and the protons of the methyl group each resonate at distinct chemical shifts. The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. The carbon atoms of the pyridine ring, the ethyl groups, and the methyl group are all distinguishable, allowing for a complete carbon skeleton assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,6-Diethyl-4-methylpyridin-3-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CH₂ | Data not available | Data not available |

| C2-CH₂CH₃ | Data not available | Data not available |

| C4-CH₃ | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| C6-CH₂ | Data not available | Data not available |

| C6-CH₂CH₃ | Data not available | Data not available |

| C2 | N/A | Data not available |

| C3 | N/A | Data not available |

| C4 | N/A | Data not available |

| C5 | N/A | Data not available |

| C6 | N/A | Data not available |

Note: Specific chemical shift values are dependent on the solvent and experimental conditions and require empirical determination.

Two-Dimensional NMR Correlational Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, establishing which protons are adjacent to one another. For 2,6-diethyl-4-methylpyridin-3-ol, COSY would show correlations between the methylene (B1212753) and methyl protons of each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. princeton.edu This is crucial for assigning the carbons of the ethyl and methyl groups to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between carbons and protons (typically 2-3 bonds). princeton.eduyoutube.com This technique is instrumental in piecing together the entire molecular structure by, for example, showing correlations between the methyl protons at the C4 position and the C3, C4, and C5 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of atoms. princeton.edu It can reveal through-space interactions between protons, which helps in determining the preferred conformation of the molecule. For instance, NOESY can show correlations between the protons of the ethyl groups and the methyl group, providing insight into their relative orientation. mdpi.com

Conformational Analysis through NMR Spectroscopy

The conformation of 2,6-diethyl-4-methylpyridin-3-ol can be investigated using NMR spectroscopy. rsc.org The rotational freedom around the single bonds connecting the ethyl groups to the pyridine ring can lead to different stable conformations. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the predominant conformation in solution can be determined. mdpi.comniscpr.res.in For substituted pyridines and related heterocyclic systems, NMR has been effectively used to assign chair conformations and the equatorial or axial disposition of substituents. niscpr.res.in

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the elemental composition can be definitively established. For 2,6-diethyl-4-methylpyridin-3-ol (C₁₀H₁₅NO), HRMS would provide a highly accurate mass measurement that corresponds to this specific combination of atoms, distinguishing it from other isomers or compounds with similar nominal masses.

Fragmentation Pathway Analysis in Mass Spectrometry

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecular ion of 2,6-diethyl-4-methylpyridin-3-ol is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart in a predictable manner. The analysis of the masses of the resulting fragment ions can help to confirm the presence of specific structural motifs, such as the loss of an ethyl or methyl group.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes. scifiniti.com

FTIR Spectroscopy : The FTIR spectrum of 2,6-diethyl-4-methylpyridin-3-ol would be expected to show a characteristic broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Absorptions in the 3000-2850 cm⁻¹ region would be attributed to the C-H stretching vibrations of the ethyl and methyl groups. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-H bending and stretching vibrations of the alkyl substituents would also be observable.

Table 2: Characteristic Vibrational Frequencies for 2,6-Diethyl-4-methylpyridin-3-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 |

| C-H (sp³) | Stretching | 3000-2850 |

| C=C, C=N (aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1260-1000 |

Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.

For a compound like 2,6-diethyl-4-methylpyridin-3-ol, the UV-Vis spectrum is expected to be influenced by the electronic transitions within the substituted pyridine ring. The pyridine ring itself exhibits π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom) to antibonding π* orbitals.

The presence of alkyl and hydroxyl substituents on the pyridine ring will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorbance intensity) compared to unsubstituted pyridine. This is due to the electron-donating effects of the alkyl and hydroxyl groups, which extend the conjugation and decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While the specific UV-Vis spectrum for 2,6-diethyl-4-methylpyridin-3-ol is not available, data for unsubstituted pyridine shows absorption maxima around 202 nm and 254 nm in an acidic mobile phase. nih.gov It is anticipated that the λmax for 2,6-diethyl-4-methylpyridin-3-ol would be shifted to longer wavelengths due to the presence of the electron-donating substituents. For instance, the UV-visible spectra of other substituted furo-pyridine derivatives show characteristic absorption bands in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. sielc.com

Table 1: Expected UV-Vis Absorption Characteristics of Substituted Pyridines

| Compound | Expected λmax (nm) | Electronic Transition | Notes |

| Pyridine | ~202, 254 nih.gov | π → π, n → π | In acidic mobile phase. |

| Substituted Pyridin-3-ols | > 260 | π → π, n → π | Bathochromic shift expected due to substituents. |

| 2,6-Diethyl-4-methylpyridin-3-ol | > 260 | π → π, n → π | Specific data not available; λmax is predicted to be higher than pyridine due to alkyl and hydroxyl groups. |

Solid-State Structural Characterization via X-ray Diffraction (XRD)

For 2,6-diethyl-4-methylpyridin-3-ol, a single-crystal XRD analysis would provide precise information on:

The planarity of the pyridine ring.

The bond lengths and angles of all atoms within the molecule.

The conformation of the diethyl and methyl substituents.

The presence and nature of intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

The packing of the molecules in the crystal lattice.

While the crystal structure of 2,6-diethyl-4-methylpyridin-3-ol has not been reported, the structures of several related substituted pyridine derivatives have been determined. For example, the crystal structure of a 3-4′-bipyrazole derivative revealed a triclinic crystal system and the presence of strong N-H···O hydrogen bonding interactions. mosh-moah.de Such analyses provide a framework for understanding the likely solid-state structure of 2,6-diethyl-4-methylpyridin-3-ol.

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value (for a representative substituted bipyrazole) mosh-moah.de |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This data is for a representative substituted pyridine-containing compound and is intended to be illustrative of the type of information obtained from an XRD analysis.

Advanced Chromatographic Methodologies for Purity Assessment and Component Separation

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. leco.comsepsolve.com This is particularly useful for the analysis of complex mixtures containing numerous components, such as in the analysis of petroleum products or environmental samples where nitrogen-containing compounds are of interest. mdpi.comwaters.comresearchgate.net

In GC×GC, the sample is subjected to two independent separation mechanisms in two different columns connected by a modulator. leco.com Typically, a non-polar column is used in the first dimension, separating compounds based on their boiling points, and a polar column is used in the second dimension, separating them based on polarity. This results in a structured two-dimensional chromatogram where chemically related compounds appear in the same region of the plot. chemistry-matters.com

For the analysis of a sample containing 2,6-diethyl-4-methylpyridin-3-ol, especially in the presence of isomers or other impurities, GC×GC would be highly advantageous. The use of a nitrogen-selective detector, such as a nitrogen chemiluminescence detector (NCD), would further enhance the selectivity for nitrogen-containing compounds like pyridines. sielc.com

Table 3: Typical GC×GC System Configuration for Analysis of Nitrogen-Containing Compounds

| Parameter | Description |

| First Dimension Column | Typically a non-polar column (e.g., DB-5ms) for separation based on volatility. |

| Second Dimension Column | A polar column (e.g., DB-17ht) for separation based on polarity. |

| Modulator | Cryogenic or flow-based modulator to trap and re-inject fractions from the first to the second dimension. |

| Detector | Nitrogen Chemiluminescence Detector (NCD) for selective detection of nitrogen compounds, or Time-of-Flight Mass Spectrometry (TOF-MS) for identification. researchgate.netlabrulez.com |

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, quantification, and purification of a wide range of organic compounds. helixchrom.comhelixchrom.com These methods are particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds like substituted pyridinols.

The separation in reversed-phase HPLC/UPLC is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds like pyridines, the pH of the mobile phase is a critical parameter affecting retention and peak shape. helixchrom.com The use of acidic modifiers, such as formic acid or phosphoric acid, is common to ensure the analyte is in its protonated form, leading to better interaction with the stationary phase and improved chromatography. sielc.comhelixchrom.com

UPLC, with its use of smaller particle size columns (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.comwaters.com This would be particularly beneficial for resolving 2,6-diethyl-4-methylpyridin-3-ol from closely related isomers or impurities.

Table 4: Illustrative HPLC/UPLC Method Parameters for Pyridine Derivatives

| Parameter | HPLC | UPLC |

| Column | C18, 5 µm particle size | BEH C18, <2 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Detection | UV (e.g., at λmax) or Mass Spectrometry (MS) | UV or MS |

These are general parameters and would require optimization for the specific analysis of 2,6-diethyl-4-methylpyridin-3-ol.

Derivatization is a chemical modification of an analyte to improve its chromatographic properties or detectability. oiv.intlcms.cz For gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds. For liquid chromatography, it can be used to enhance the response of a particular detector.

In the context of 2,6-diethyl-4-methylpyridin-3-ol, the primary target for derivatization would be the hydroxyl group. For GC analysis, silylation is a common strategy for derivatizing phenolic compounds. phenomenex.comwiley.commdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis. phenomenex.comresearchgate.net

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, or to introduce a permanently charged group to improve ionization efficiency in mass spectrometry. helixchrom.comnih.gov For instance, pyridinium-based derivatization reagents have been developed to enhance the detection of compounds in LC-MS. helixchrom.com

Table 5: Common Derivatization Strategies for Hydroxylated Pyridines

| Technique | Derivatization Reaction | Reagent(s) | Purpose |

| Gas Chromatography (GC) | Silylation | BSTFA, MSTFA, TMCS (catalyst) | Increase volatility and thermal stability. phenomenex.com |

| Liquid Chromatography (LC-UV) | Acylation | Dansyl Chloride | Introduce a fluorescent tag for enhanced detection. |

| Liquid Chromatography (LC-MS) | Quaternization | Pyridinium-based reagents | Introduce a permanent positive charge for improved ionization efficiency. helixchrom.comnih.gov |

Computational Chemistry and Theoretical Modeling of 2,6 Diethyl 4 Methylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, enabling the prediction of a molecule's electronic properties and energetics with a high degree of accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Specific computed values for the HOMO, LUMO, and the energy gap for 2,6-Diethyl-4-methylpyridin-3-ol are not available in the provided search results. A typical analysis would involve optimizing the molecule's geometry and then calculating these orbital energies.

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. These predictions are based on the magnetic shielding environment of each nucleus and are highly dependent on the molecular geometry.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. This provides insight into the molecule's chromophores.

Detailed computational predictions for the NMR, UV-Vis, and IR spectra of 2,6-Diethyl-4-methylpyridin-3-ol are not present in the available literature.

Specific calculated values for the dipole moment and hyperpolarizability of 2,6-Diethyl-4-methylpyridin-3-ol could not be retrieved from the search results.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion, offering insights into its flexibility, conformational changes, and interactions with its environment over time.

A comprehensive study of the conformational landscape and the results of molecular dynamics simulations for 2,6-Diethyl-4-methylpyridin-3-ol are not available in the public literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

An MEP surface analysis for 2,6-Diethyl-4-methylpyridin-3-ol has not been reported in the available search results.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism, including the step-by-step pathway from reactants to products.

Theoretical studies on the reaction mechanisms and transition states involving 2,6-Diethyl-4-methylpyridin-3-ol are not documented in the provided search results.

Development and Application of Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR)

No published studies detailing the development or application of QSAR or SRR models for 2,6-Diethyl-4-methylpyridin-3-ol could be located. Such studies would typically involve the correlation of computationally derived molecular descriptors with experimentally determined biological activities or chemical reactivities. The creation of these models is fundamental to understanding how the structural features of a molecule like 2,6-Diethyl-4-methylpyridin-3-ol influence its behavior and to rationally design new analogues with enhanced properties. The absence of such research indicates a significant area for future investigation.

Molecular Docking and Virtual Screening Studies to Explore Binding Modes with Target Macromolecules

Similarly, a thorough search of the scientific literature did not yield any molecular docking or virtual screening studies specifically involving 2,6-Diethyl-4-methylpyridin-3-ol. These computational techniques are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a biological target, such as a protein or enzyme. The lack of such studies means that the potential biological targets and the specific molecular interactions of 2,6-Diethyl-4-methylpyridin-3-ol at a molecular level remain unexplored. Future research employing these in silico methods would be invaluable in elucidating its potential pharmacological or other biological functions.

Reaction Kinetics and Mechanistic Investigations of 2,6 Diethyl 4 Methylpyridin 3 Ol Transformations

Elucidation of Chemical Transformation Mechanisms

The reactivity of 2,6-Diethyl-4-methylpyridin-3-ol is governed by the interplay of its constituent functional groups and the aromatic pyridine (B92270) core. Mechanistic investigations into its transformations focus on how these features direct the outcome of chemical reactions.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which draws electron density from the carbon atoms. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov The substituents on the pyridine ring of 2,6-Diethyl-4-methylpyridin-3-ol significantly modulate this inherent reactivity.

Alkyl Groups (Diethyl and Methyl): The two ethyl groups at positions 2 and 6, and the methyl group at position 4, are electron-donating groups through an inductive effect. This increases the electron density on the pyridine ring, making it more reactive towards electrophiles compared to unsubstituted pyridine. However, these bulky alkyl groups can also exert steric hindrance, potentially slowing down or preventing reactions at or near these positions.

Hydroxyl Group: The hydroxyl group at the 3-position is an electron-donating group through resonance, further activating the ring towards electrophilic substitution. Conversely, under neutral or basic conditions, the deprotonated hydroxyl group (phenoxide-like) is a powerful activating group. However, the hydroxyl group can also participate in hydrogen bonding, influencing the solubility and reactivity of the molecule in protic solvents. In some addition reactions, a hydroxyl group adjacent to a reactive center can deactivate it through resonance donation. youtube.com

The combination of these substituents makes the reactivity of 2,6-Diethyl-4-methylpyridin-3-ol a nuanced balance between electronic and steric effects.

One notable example in pyridine chemistry is the Boekelheide rearrangement , which involves the reaction of pyridine N-oxides with acylating agents like acetic anhydride (B1165640). youtube.comacs.org This reaction typically results in the rearrangement of a group from the nitrogen to an adjacent carbon atom. Although this specific reaction requires the initial formation of an N-oxide, it illustrates a potential pathway for rearrangement in the pyridine system.

Another type of rearrangement observed in pyridine derivatives is the Ciamician-Dennstedt rearrangement , where a pyrrole (B145914) ring expands to a substituted pyridine. youtube.com Furthermore, rearrangements of substituted 3-halopyridine-N-oxides and 4-amino-3-halopyridines have also been reported, proceeding through nucleophilic aromatic substitution mechanisms. nih.govacs.org These examples from the broader field of pyridine chemistry suggest that intramolecular transformations of 2,6-Diethyl-4-methylpyridin-3-ol could potentially be induced under specific synthetic conditions, likely involving activation of the hydroxyl group or the pyridine nitrogen.

The substituted pyridine ring in 2,6-Diethyl-4-methylpyridin-3-ol can undergo both oxidation and reduction, with the kinetics being highly dependent on the reagents and conditions employed.

Oxidative Transformations: The oxidation of pyridinols can be complex, potentially involving the pyridine ring, the hydroxyl group, or the alkyl substituents. A kinetic study on the oxidation of 3- and 4-pyridinemethanol (B147518) by chromium(VI) in acidic media provides a useful analogy. researchgate.net The reaction was found to be first order with respect to both the oxidant and the reductant, with a rate law of the form:

rate = (a + b[H⁺]²)[reductant][Cr(VI)] researchgate.net

This indicates that the reaction proceeds through two main pathways, one independent of acid concentration and another catalyzed by acid. The study also determined the apparent activation parameters for the oxidation of 3-pyridinemethanol, which are presented in the table below.

| Activation Parameters for the Oxidation of 3-Pyridinemethanol by Cr(VI) | |

| Parameter | Value |

| ΔH‡ (kJ/mol) | 45 ± 2 |

| ΔS‡ (J/K·mol) | -118 ± 6 |

| Data from a study on a related compound, 3-pyridinemethanol. researchgate.net |

For 2,6-Diethyl-4-methylpyridin-3-ol, the electron-donating alkyl groups would likely increase the rate of oxidation of the pyridine ring, while the hydroxyl group could also be a site of oxidation. Ozonation is another oxidative process that has been studied for pyridine, with the reaction proceeding via an initial ozone adduct at the nitrogen atom. nih.gov

Reductive Transformations: The reduction of the pyridine ring to the corresponding piperidine (B6355638) is a common transformation. Catalytic hydrogenation is a widely used method, and studies on substituted pyridines have shown that catalysts like platinum oxide (PtO₂) are effective, although sometimes requiring harsh conditions. researchgate.net The reduction of N-substituted pyridines to dihydropyridines can be achieved with milder reducing agents like amine boranes. nih.gov The kinetics of these heterogeneous catalytic reactions are complex, often following Langmuir-Hinshelwood models where the rate depends on the adsorption of the substrate and hydrogen onto the catalyst surface. The substituents on the ring can influence the rate of reduction through both electronic and steric effects.

Catalytic Kinetics and Mechanistic Pathways in Catalyzed Reactions

Catalysis plays a pivotal role in the functionalization of pyridine derivatives, enabling reactions that would otherwise be difficult or unselective.

Catalytic Hydrogenation: As mentioned, the catalytic hydrogenation of substituted pyridines to piperidines is a key transformation. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, using PtO₂ in glacial acetic acid has been shown to effectively reduce a variety of substituted pyridines. researchgate.net

Catalytic Oxidation: The selective oxidation of alkylpyridines is of industrial importance. For instance, the synthesis of niacin (pyridine-3-carboxylic acid) from 3-methylpyridine (B133936) can be achieved using a Cu-based zeolite catalyst with hydrogen peroxide as the oxidant. oaepublish.com The catalytic cycle is proposed to involve the activation of H₂O₂ by Cu(II) ions, while the zeolite support stabilizes reaction intermediates. oaepublish.com The table below shows the catalytic performance of various zeolite-based catalysts in the oxidation of 3-methylpyridine.

| Catalyst | 3-Methylpyridine Conversion (%) | Niacin Selectivity (%) | Niacin Yield (%) |

| Cu/13X | 95.2 | 80.5 | 76.6 |

| Fe/13X | 90.1 | 35.2 | 31.7 |

| Co/13X | 88.5 | 28.1 | 24.9 |

| Ni/13X | 85.3 | 21.4 | 18.3 |

| Zn/13X | 62.4 | 12.8 | 8.0 |

| Ag/13X | 93.3 | 15.0 | 14.0 |

| 13X (parent zeolite) | 75.6 | 7.2 | 5.4 |

| CuOₓ/SiO₂ | 90.1 | 35.2 | 31.7 |

| Data from a study on the catalytic oxidation of 3-methylpyridine. oaepublish.com |

Catalytic C-C Bond Formation: Modern catalytic methods have enabled the enantioselective synthesis of substituted piperidines from pyridines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids. acs.org This process involves the partial reduction of the pyridine, followed by a Rh-catalyzed asymmetric carbometalation. The reaction demonstrates high yields and excellent enantioselectivity for a range of substrates. acs.org Such catalytic strategies could potentially be adapted for the functionalization of 2,6-Diethyl-4-methylpyridin-3-ol.

Biochemical Interactions and Mechanisms of 2,6 Diethyl 4 Methylpyridin 3 Ol in Non Human Biological Systems in Vitro Focus

Molecular Interactions with Non-Human Enzymes and Receptors (e.g., iNOS, NDM1 proteins)

There is no scientific literature available that details the molecular interactions between 2,6-Diethyl-4-methylpyridin-3-ol and non-human enzymes or receptors, including inducible nitric oxide synthase (iNOS) or New Delhi metallo-beta-lactamase 1 (NDM1).

Information regarding the binding modes and affinities of 2,6-Diethyl-4-methylpyridin-3-ol from enzyme inhibition studies is not present in the current scientific record.

No molecular docking or virtual screening studies have been published that focus on 2,6-Diethyl-4-methylpyridin-3-ol. Consequently, its potential mechanisms of action, as predicted by computational methods, are unknown.

In Vitro Assays for Modulatory Effects on Biological Pathways (e.g., anti-bacterial/fungal activity in laboratory strains)

There are no published in vitro assays that describe the modulatory effects of 2,6-Diethyl-4-methylpyridin-3-ol on biological pathways. This includes a lack of data on any potential anti-bacterial or anti-fungal activity against laboratory strains.

Enzymatic Biotransformations of Pyridine (B92270) Derivatives in Model Systems

While the study of enzymatic biotransformations of pyridine derivatives is an active area of research, no studies were found that specifically investigate the biotransformation of 2,6-Diethyl-4-methylpyridin-3-ol in model systems.

Mechanisms of Interaction with Cellular Components in Non-Human Cell Lines

Research detailing the mechanisms of interaction between 2,6-Diethyl-4-methylpyridin-3-ol and cellular components in non-human cell lines is not available in the public scientific domain.

Environmental Transformation and Degradation Pathways of 2,6 Diethyl 4 Methylpyridin 3 Ol

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,6-Diethyl-4-methylpyridin-3-ol, the primary abiotic degradation pathways of interest are photochemical transformation and hydrolysis.

The kinetics of such reactions are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment (e.g., humic substances), and the quantum yield of the photoreaction. For the broader class of pyridine (B92270) compounds, it is known that hydroxylated products may be more susceptible to photochemical degradation due to their absorbance in the solar actinic range (wavelengths > 300 nm). nih.gov

Data on the specific photochemical transformation kinetics of 2,6-Diethyl-4-methylpyridin-3-ol is not currently available.

Hydrolysis is the cleavage of chemical bonds by the addition of water. The pyridine ring itself is generally stable to hydrolysis under typical environmental pH conditions. The presence of a hydroxyl group on the pyridine ring, as in 2,6-Diethyl-4-methylpyridin-3-ol, can influence its electronic properties but does not typically render the ring susceptible to direct hydrolytic cleavage. Therefore, the hydrolytic degradation of 2,6-Diethyl-4-methylpyridin-3-ol is expected to be a very slow process and not a significant environmental degradation pathway under normal conditions.

Specific data on the hydrolytic degradation pathways of 2,6-Diethyl-4-methylpyridin-3-ol could not be found in the reviewed literature.

Biotic Degradation Mechanisms (Microbial Ecology and Biochemistry)

Biotic degradation, mediated by microorganisms, is a primary route for the environmental breakdown of many organic compounds, including pyridine derivatives.

While no studies have specifically documented the bacterial degradation of 2,6-Diethyl-4-methylpyridin-3-ol, research on structurally similar compounds provides a strong basis for predicting its metabolic fate. The degradation of alkylpyridines by bacteria has been a subject of interest, with studies showing that the rate of degradation is dependent on the number and position of the alkyl groups. nih.gov Notably, isomers with an alkyl group at the 3-position have been observed to be more resistant to microbial attack. nih.gov

Research on the biodegradation of 2,6-dimethylpyridine (B142122) by the bacterium Arthrobacter crystallopoietes is particularly relevant. This bacterium was found to transform 2,6-dimethylpyridine into several metabolites, with the initial step being hydroxylation to form 2,6-dimethylpyridin-3-ol. researchgate.net This suggests that for compounds like 2,6-Diethyl-4-methylpyridin-3-ol, which already possess a hydroxyl group at the 3-position, further enzymatic reactions would be the subsequent steps in the degradation cascade. The identified downstream metabolite in the Arthrobacter study was 2,6-dimethylpyridin-3,4-diol, indicating that a subsequent hydroxylation event occurs. researchgate.net This di-hydroxylated intermediate is then likely subject to ring cleavage.

Based on this analogous pathway, a proposed degradation pathway for 2,6-Diethyl-4-methylpyridin-3-ol would involve an initial hydroxylation, likely at the 4- or 5-position, followed by cleavage of the pyridine ring.

Table 1: Potential Bacterial Metabolites of 2,6-Diethyl-4-methylpyridin-3-ol (Inferred from Analogous Compounds)

| Precursor Compound | Potential Metabolite | Reference Compound for Pathway |

| 2,6-Diethyl-4-methylpyridin-3-ol | 2,6-Diethyl-4-methylpyridin-3,4-diol | 2,6-dimethylpyridin-3,4-diol researchgate.net |

| 2,6-Diethyl-4-methylpyridin-3,4-diol | Ring Cleavage Products | 2,4-dioxopentanoic acid researchgate.net |

Fungi are known for their versatile metabolic capabilities and their ability to transform a wide range of xenobiotic compounds, including those containing heterocyclic rings. frontiersin.org Fungal biotransformation often involves the introduction of hydroxyl groups through the action of cytochrome P450 monooxygenases, making them particularly relevant for the degradation of compounds like 2,6-Diethyl-4-methylpyridin-3-ol.

While specific studies on the fungal biotransformation of 2,6-Diethyl-4-methylpyridin-3-ol are not available, the general mechanisms of fungal metabolism of aromatic compounds suggest that processes such as hydroxylation, O-dealkylation, and conjugation could be involved. Fungi can serve as models for studying the breakdown of drugs in mammals and are capable of performing regio- and stereoselective conversions of complex substrates.

The biodegradation of the pyridine ring is an enzymatically mediated process. In bacteria, the initial attack on the pyridine ring often involves hydroxylation. For unsubstituted pyridine, a key enzyme is a two-component flavin-dependent monooxygenase that catalyzes the oxidative cleavage of the pyridine ring without prior hydroxylation. asm.org

For substituted pyridines, hydroxylases play a crucial role. In the degradation of 2,6-dimethylpyridine by Arthrobacter, the initial hydroxylation to form 2,6-dimethylpyridin-3-ol is a monooxygenase-catalyzed reaction. researchgate.net The subsequent hydroxylation to form the diol would also be catalyzed by a similar class of enzymes. Following di-hydroxylation, dioxygenases are typically responsible for cleaving the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. Phthalate hydroxylases have also been shown to have the capability to transform pyridine dicarboxylates, suggesting a broad substrate potential for aromatic hydroxylase systems. nih.gov

Table 2: Key Enzyme Classes in the Biodegradation of Pyridine Derivatives

| Enzyme Class | Role in Degradation | Example Substrate/Reaction |

| Monooxygenases | Initial hydroxylation of the pyridine ring. | 2,6-dimethylpyridine → 2,6-dimethylpyridin-3-ol researchgate.net |

| Dioxygenases | Cleavage of the di-hydroxylated pyridine ring. | Cleavage of dihydroxypyridine intermediates. |

| Dehydrogenases | Further oxidation of intermediates. | Oxidation of aliphatic ring-cleavage products. |

| Amidohydrolases | Hydrolysis of amide bonds in intermediates. | Breakdown of ring-cleavage products. asm.org |

Environmental Fate and Transport Modeling

The environmental fate and transport of a chemical substance describe its movement and transformation throughout various environmental compartments, including air, water, soil, and biota. wikipedia.org Predictive models are essential tools for understanding and forecasting the behavior of compounds like 2,6-diethyl-4-methylpyridin-3-ol in the environment. These models utilize the fundamental physicochemical properties of a substance to estimate its distribution and persistence. nih.gov

Environmental fate models can range from simple, qualitative assessments to complex, quantitative simulations. ambeed.com They are crucial for regulatory frameworks and environmental risk assessments as they help in predicting potential exposure levels and long-term environmental impacts. wikipedia.org For instance, linked modeling systems can be employed to retrospectively and prospectively estimate contaminant concentrations in different environmental media. fluorochem.co.uk

The key parameters governing the environmental fate and transport of an organic compound are its water solubility, octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and vapor pressure. epa.gov These properties dictate whether a compound is likely to remain in the water phase, adsorb to soil and sediment, or volatilize into the atmosphere.

Physicochemical Properties and their Influence on Environmental Fate:

Octanol-Water Partition Coefficient (Kow): This parameter, often expressed as its logarithm (log Kow or log P), measures a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water). wikipedia.org A high log Kow value suggests that the compound is more likely to partition into organic matter in soil and sediment and has a higher potential for bioaccumulation in organisms. Conversely, a low log Kow indicates a preference for the aqueous phase, suggesting greater mobility in water. wikipedia.org

Soil Adsorption Coefficient (Koc): The Koc value is a measure of a chemical's tendency to adsorb to the organic fraction of soil and sediment. ecetoc.orgchemsafetypro.com It is a critical parameter for predicting the mobility of a substance in terrestrial environments. High Koc values indicate strong adsorption to soil particles, which limits the compound's movement into groundwater. chemsafetypro.com Low Koc values suggest weak adsorption and, therefore, a higher potential for leaching into groundwater. chemsafetypro.com The Koc can be estimated from the Kow, particularly for nonpolar organic compounds. ecetoc.org

Water Solubility: This property determines the maximum concentration of a substance that can be dissolved in water. High water solubility facilitates a compound's transport in surface water and groundwater.

Vapor Pressure: Vapor pressure indicates the tendency of a substance to volatilize from the pure state. Along with water solubility, it is used to calculate the Henry's Law Constant, which describes the partitioning of a chemical between air and water.

Table 1: Predicted Physicochemical Properties of Structurally Similar Pyridine Compounds

| Compound | Log P (Octanol-Water Partition Coefficient) | Water Solubility | Reference |

|---|---|---|---|

| 4-Methylpyridin-3-ol | 0.9 | Not specified | nih.gov |

| 2,6-Dimethylpyridin-4-ol | -1.66 (Log S) | 2.71 mg/mL | ambeed.com |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Predicted Environmental Fate Parameters for Structurally Similar Pyridine Compounds

| Compound | Soil Adsorption Coefficient (Koc) [L/kg] | Bioconcentration Factor (BCF) [L/kg] | Atmospheric Hydroxylation Rate [cm³/molecule*sec] | Biodegradation Half-Life [days] | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloro-4-methylpyridine | 269 | 49.0 | 8.91e-12 | 11.5 | ecetoc.org |

This table is interactive. You can sort the data by clicking on the column headers.

Based on the data for analogous compounds, pyridinols and alkylpyridines generally exhibit a degree of water solubility and moderate lipophilicity. The presence of both a hydroxyl group and alkyl substituents on the pyridine ring of 2,6-diethyl-4-methylpyridin-3-ol suggests it will have a balance of hydrophilic and hydrophobic properties. This would influence its partitioning between water and organic carbon in the environment. Its mobility in soil would be expected to be moderate, with some potential for leaching, depending on the specific Koc value. The potential for bioaccumulation is likely to be low to moderate.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-Diethyl-4-methylpyridin-3-ol |

| 2,6-Dichloro-4-methylpyridine |

| N,N-Diethyl-2-methylpyridine-3-carboxamide |

| 4-Methylpyridin-3-ol |

| 2,6-Dimethylpyridin-4-ol |

Advanced Applications of 2,6 Diethyl 4 Methylpyridin 3 Ol in Materials Science and Specialized Chemistry

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 2,6-Diethyl-4-methylpyridin-3-ol makes it a versatile intermediate for constructing more elaborate organic structures. The reactivity of its core functional groups—the hydroxyl group and the pyridine (B92270) nitrogen—provides multiple pathways for synthetic transformations.

The hydroxyl group at the C3 position can act as a nucleophile or can be deprotonated to form a more potent pyridinolate anion. This anion can then participate in various coupling reactions, such as etherification or esterification, to append new molecular fragments. Furthermore, the pyridine nitrogen atom possesses a lone pair of electrons, rendering it a Lewis basic site. wikipedia.org This site can be protonated or alkylated to form pyridinium (B92312) salts, which can alter the molecule's solubility and electronic properties or serve as a handle for further reactions. wikipedia.org

The synthesis of complex pyridine derivatives is crucial for developing new pharmaceuticals and agrochemicals, as the pyridine ring is a common motif in many biologically active compounds. nih.govacs.org For instance, procedures for creating substituted pyridines often involve the condensation and cyclization of simpler precursors, followed by functional group manipulations. researchgate.net The presence of the diethyl and methyl groups on the 2,6-Diethyl-4-methylpyridin-3-ol scaffold can influence the regioselectivity of subsequent reactions and modify the physical properties, such as lipophilicity, of the final complex molecules. The strategic placement of these alkyl groups can also provide steric hindrance that directs reactions to specific sites on the molecule.

Applications as Ligands in Coordination Chemistry and Metal Complex Formation

Substituted pyridinols are well-established ligands in coordination chemistry, and 2,6-Diethyl-4-methylpyridin-3-ol is no exception. It can function as a potent chelating ligand, binding to metal ions through both the pyridine nitrogen and the oxygen atom of the deprotonated hydroxyl group. This N,O-bidentate coordination forms a stable five-membered ring with the metal center, a common feature in many transition metal complexes. wikipedia.org

The nature of the resulting metal complex is influenced by several factors:

The Metal Ion: It can coordinate with a wide range of transition metals, such as copper, zinc, cobalt, and iron, as well as alkaline earth metals. wikipedia.orgmdpi.com

Reaction Conditions: The solvent, temperature, and pH can affect the final structure of the metal complex.

These metal complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. For example, cobalt complexes with bis(imino)pyridine ligands have been shown to be active catalysts for ethylene (B1197577) polymerization. mdpi.com

Incorporation into Supramolecular Assemblies and Organic Frameworks (e.g., COFs, MOFs)

The fields of supramolecular chemistry and materials science have seen a surge in the development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are constructed from molecular building blocks (linkers or nodes) that self-assemble into extended, often porous, structures.

2,6-Diethyl-4-methylpyridin-3-ol can serve as a precursor to a functional linker for these frameworks. By chemically modifying the core structure to include additional coordinating groups, such as carboxylic acids, it can be used to build custom MOFs. For example, pyridine-3,5-dicarboxylic acid is a known linker for creating MOFs with diverse structural properties. rsc.org

When incorporated into a framework, the 2,6-Diethyl-4-methylpyridin-3-ol unit would impart specific properties: